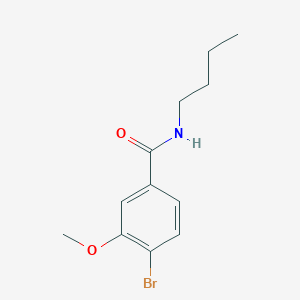

4-Bromo-N-butyl-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-butyl-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-3-4-7-14-12(15)9-5-6-10(13)11(8-9)16-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVPFPIKPIPCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674613 | |

| Record name | 4-Bromo-N-butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-09-0 | |

| Record name | 4-Bromo-N-butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Transformations of 4 Bromo N Butyl 3 Methoxybenzamide and Its Analogues

Strategies for the Construction of the 4-Bromo-3-methoxybenzamide (B62722) Core

The formation of the central 4-bromo-3-methoxybenzamide structure is a critical process, achievable through several synthetic pathways. These routes typically involve the initial synthesis of a substituted benzoic acid derivative, which is then converted to the final amide.

Amidation and Coupling Reactions

The final step in forming the 4-bromo-3-methoxybenzamide core often involves an amidation reaction. This process joins the carboxylic acid group of 4-bromo-3-methoxybenzoic acid with an amine.

A primary method is the conversion of 4-bromo-3-methoxybenzoic acid into a more reactive acyl chloride. For instance, 3-bromo-4-methylbenzoic acid can be treated with oxalyl dichloride to yield 3-bromo-4-methyl-benzoyl chloride, a reaction that achieves a high yield of 97%. chemicalbook.com Similarly, 3-methoxybenzoic acid is converted to 3-methoxybenzoyl chloride. bldpharm.comchemicalbook.com This activated intermediate can then readily react with the desired amine, such as n-butylamine, to form the N-substituted benzamide (B126).

Direct amidation of the carboxylic acid without prior activation is also possible using coupling agents. These methods are often preferred for their milder conditions and operational simplicity.

Functionalization Routes to Aromatic Halogenated and Alkoxy-Substituted Benzamides

The synthesis of the key precursor, 4-bromo-3-methoxybenzoic acid, requires the specific placement of the bromo and methoxy (B1213986) groups on the benzene (B151609) ring. One effective method involves the electrophilic bromination of a methoxy-substituted benzoic acid. For example, p-methoxybenzoic acid can be brominated using bromine in glacial acetic acid with ferric chloride as a catalyst to produce 3-bromo-4-methoxybenzoic acid. google.com Another approach uses N-bromosuccinimide (NBS) for bromination. The radical bromination of a methyl group on the benzene ring, which can later be oxidized to a carboxylic acid, is also a viable strategy. For instance, 4-methyl-3-methoxybenzoic esters are reacted with NBS to form 4-bromomethyl-3-methoxybenzoic esters. google.com

Diversification through N-Alkylation and Amide Derivatization

Once the core benzamide structure is established, further modifications can be made, particularly at the amide nitrogen, to create a diverse range of analogues.

Incorporation of N-Butyl and Related Alkyl Moieties

The N-butyl group is typically introduced through the amidation reactions described previously, where n-butylamine is used as the amine component.

Alternatively, N-alkylation of a primary amide like 4-bromo-3-methoxybenzamide offers another route. This involves the direct attachment of an alkyl group to the nitrogen atom of the amide. Catalytic systems, such as those based on cobalt nanoparticles, have been shown to be effective for the N-alkylation of benzamides with alcohols. researchgate.netnih.gov This reaction proceeds through a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting imine. While effective for various amides, some catalytic systems may not work for all substrates; for example, manganese-catalyzed N-alkylation of sulfonamides with alcohols was not successful for benzamide itself. acs.org Iron-based deep eutectic solvents have also been utilized for the N-alkylation of benzamide derivatives with secondary alcohols. researchgate.net

Advanced Synthetic Transformations

Modern catalytic methods provide highly efficient and direct routes to complex benzamides.

Palladium-catalyzed aminocarbonylation is a powerful tool for the synthesis of benzamides from aryl halides. This reaction brings together an aryl halide, an amine, and a source of carbon monoxide in a single step.

This methodology is highly applicable to the synthesis of 4-Bromo-N-butyl-3-methoxybenzamide from an appropriately substituted aryl bromide. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond, and finally, reductive elimination after reaction with the amine to form the C-N bond of the amide product. nih.gov

The development of highly active catalysts, such as those employing palladacycle precatalysts with sterically hindered phosphine (B1218219) ligands like XantPhos, allows these reactions to proceed under mild conditions, often at low temperatures and with low catalyst loadings. acs.org These advanced systems can tolerate a wide range of functional groups and have been used to couple various aryl and heteroaryl bromides with primary and secondary amines, including sterically hindered ones like tert-butylamine. acs.orgnih.gov The efficiency of these reactions makes them suitable for synthesizing complex molecules, as demonstrated in the preparation of pharmaceutical intermediates. nih.gov The choice of ligand and palladium precursor is crucial for achieving high yields and preventing side reactions. beilstein-journals.org

Interactive Data Table: Synthetic Methods for Benzamide Formation

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-4-methylbenzoic acid | Oxalyl dichloride | 3-Bromo-4-methyl-benzoyl chloride | 97% | chemicalbook.com |

| p-Methoxybenzoic acid | Bromine, FeCl₃, Acetic Acid | 3-Bromo-4-methoxybenzoic acid | - | google.com |

| Methyl 4-methyl-3-methoxybenzoate | N-Bromosuccinimide (NBS), UV light | Methyl 4-bromomethyl-3-methoxybenzoate | - | google.com |

| Benzamide | Benzyl alcohol, Cobalt-nanocatalyst, KOH | N-Benzylbenzamide | - | nih.gov |

| 2-Bromopyridine | tert-Butylamine, CO, Palladacycle precatalyst | N-tert-Butylpicolinamide | 77% | acs.org |

Carbonylative Suzuki-Miyaura Reactions for Benzamide Analogues

The Carbonylative Suzuki-Miyaura reaction is a powerful method for the formation of diaryl ketones, which are important intermediates in various fields. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of carbon monoxide. For analogues of this compound, this reaction offers a direct route to introduce an aroyl group at the 4-position of the benzamide ring, transforming the bromo-substituent into a ketone linkage.

The general scheme for the Carbonylative Suzuki-Miyaura reaction of a 4-bromo-N-alkylbenzamide analogue is as follows:

Aryl Bromide + Arylboronic Acid + CO --(Pd catalyst, Ligand, Base)--> Diaryl Ketone

The efficiency and selectivity of this reaction are highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For aryl bromides, catalysts such as Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine ligand are commonly employed. The choice of ligand is crucial; for instance, bulky electron-rich phosphines can enhance the catalytic activity. A study on the palladium-catalyzed carbonylation of aryl bromides highlighted the effectiveness of Xantphos as a ligand for the synthesis of benzamides and other carbonyl compounds at atmospheric pressure of CO.

A significant challenge in carbonylative couplings is the competition with the non-carbonylative direct Suzuki-Miyaura coupling. To favor the carbonylative pathway, especially with sterically hindered or electron-rich aryl bromides, reaction conditions can be optimized. One effective strategy is the slow addition of the boronic acid to the reaction mixture, which helps to suppress the direct coupling and increase the yield of the desired ketone.

Below is a table summarizing typical conditions and findings for Carbonylative Suzuki-Miyaura reactions of aryl bromides, which can be extrapolated for benzamide analogues.

| Catalyst System | Ligand | Base | Solvent | CO Pressure | Key Findings |

| Pd(OAc)₂ | Xantphos | DBU | Toluene | 1 atm | Effective for a range of aryl bromides, including those with amide functionalities. |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 1 atm | Classic conditions, effective for various aryl halides. |

| Pd(dppf)Cl₂ | - | K₃PO₄ | DMF | 1 atm | Often used for challenging substrates. |

Radical-Mediated Approaches to N-Alkyl Benzamides

Radical reactions offer a complementary approach to traditional ionic reactions for the functionalization of organic molecules, often proceeding under mild conditions with high functional group tolerance. For N-alkyl benzamides like this compound, radical-mediated approaches can be envisioned for intramolecular cyclizations to construct new heterocyclic rings or for intermolecular reactions to introduce new substituents.

Intramolecular radical cyclization is a powerful tool for building cyclic structures. While the saturated n-butyl group in this compound is not amenable to direct radical cyclization onto the aromatic ring, analogues containing unsaturated N-alkyl chains (e.g., N-alkenyl or N-alkynyl) can undergo such transformations. For instance, N-allyl or N-propargyl benzamides can be subjected to radical cyclization to form lactams. The reaction is typically initiated by a radical initiator like AIBN in the presence of a hydrogen donor such as tributyltin hydride.

Recent advancements have focused on photoredox catalysis to initiate radical cyclizations under even milder conditions. Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes has been developed to afford polycyclic benzazepine derivatives. rsc.org This suggests that if the N-butyl group of this compound were replaced with a suitable unsaturated moiety, similar complex scaffolds could be accessed.

Another radical-mediated approach involves the functionalization of the benzamide core itself. For example, radical-mediated divergent cyclization of benzamides has been shown to yield perfluorinated or cyanated isoquinolinediones. organic-chemistry.org While this specific transformation may alter the primary benzamide structure, it showcases the potential of radical chemistry to create diverse and complex molecules from benzamide precursors.

The table below summarizes some radical-mediated reactions applicable to benzamide analogues.

| Reaction Type | Radical Precursor | Initiator/Catalyst | Product Type |

| Intramolecular Cyclization | N-alkenyl/alkynyl benzamide | AIBN, Bu₃SnH | Lactams, cyclic amines |

| Intramolecular Cyclization | α-bromo amide | Photocatalyst (e.g., 4CzIPN) | Polycyclic heterocycles |

| Divergent Cyclization | Methacryloyl benzamide | AIBN / CuI | Isoquinolinediones |

Precursors and Intermediates in Complex Molecule Synthesis

The structure of this compound, with its reactive bromo-substituent and modifiable amide group, makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

Utility in Heterocyclic Compound Synthesis (e.g., Triazoles, Triazolopyridines)

The bromo-substituent on the aromatic ring of this compound is a key handle for introducing nitrogen-containing heterocycles. One of the most prominent examples is the synthesis of triazoles. The bromo group can be converted to an azide (B81097) group (Ar-Br → Ar-N₃) via nucleophilic substitution, often using sodium azide with a copper catalyst. The resulting aryl azide is a perfect substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. By reacting the azide derivative of this compound with various terminal alkynes, a wide array of 1,2,3-triazole-substituted benzamides can be synthesized. nih.gov These triazole-containing molecules are of significant interest due to their broad range of biological activities.

Similarly, the synthesis of fused heterocyclic systems like triazolopyridines can be envisioned starting from precursors derived from this compound. One approach involves the transformation of the benzamide into a corresponding amidine or related intermediate, which can then undergo cyclization. For example, N-(pyridin-2-yl)benzimidamides can be cyclized to form 1,2,4-triazolo[1,5-a]pyridines. While this would require modification of the amide functionality of the target compound, it demonstrates a plausible pathway.

Another strategy for synthesizing fused triazoles, such as 1,2,4-triazolo[4,3-a]pyridines, involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. organic-chemistry.org The benzamide could potentially be converted to a hydrazide to participate in such a reaction sequence.

The following table outlines general strategies for the synthesis of triazoles and triazolopyridines where a bromo-substituted benzamide could serve as a key precursor.

| Target Heterocycle | Key Intermediate from Precursor | Reaction Type | Key Reagents |

| 1,2,3-Triazole | Aryl azide | Azide-Alkyne Cycloaddition | Sodium azide, Cu(I) catalyst, Terminal alkyne |

| 1,2,4-Triazolo[1,5-a]pyridine | N-(pyridin-2-yl)benzimidamide | Intramolecular Annulation | PIFA or other oxidizing agents |

| 1,2,4-Triazolo[4,3-a]pyridine | Benzoyl hydrazide | Addition-Dehydration | 2-Chloropyridine, Pd catalyst, Acetic acid |

Computational and Theoretical Investigations of 4 Bromo N Butyl 3 Methoxybenzamide and Benzamide Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electronic structure, which in turn governs the molecule's reactivity and potential interactions with biological targets.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, vibrational frequencies, and reactivity descriptors. For benzamide (B126) derivatives, DFT studies have been instrumental in understanding their structural stability and interaction mechanisms. researchgate.net

Computational analyses of amino-substituted N-arylbenzamides have demonstrated that the introduction of electron-donating groups, such as a methoxy (B1213986) group, can positively influence their antioxidant properties. nih.govresearchgate.net DFT calculations help in interpreting these trends by revealing how such substitutions alter the electronic distribution within the molecule. nih.govresearchgate.net For instance, the methoxy group in 4-Bromo-N-butyl-3-methoxybenzamide is expected to influence the electron density of the benzene (B151609) ring, which can be crucial for its biological activity. Furthermore, DFT can be used to study intramolecular and intermolecular interactions, such as hydrogen bonding, which are critical for explaining charge transfer within the molecules. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Molecular docking and dynamics simulations are pivotal computational techniques for predicting how a small molecule (ligand) binds to a biological target, such as a protein or enzyme. walshmedicalmedia.com These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at an atomic level. walshmedicalmedia.commdpi.com

Molecular docking studies have been extensively applied to various benzamide derivatives to explore their potential as therapeutic agents. For example, benzamide derivatives have been investigated as inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), a target for antimalarial drugs. scialert.net In such studies, a library of benzamide derivatives is screened to identify compounds with the best binding affinity to the active site of the target protein. scialert.net The docking process predicts the binding pose and calculates a docking score, which is an estimate of the binding free energy. mdpi.comnih.gov

Similarly, benzamide derivatives have been studied as potential glucokinase activators for the treatment of diabetes. nih.gov Docking studies revealed key interactions between the benzamide derivatives and amino acid residues in the active site of the glucokinase enzyme. nih.gov These computational insights are invaluable for the rational design of more potent and selective inhibitors. For this compound, molecular docking could be employed to predict its binding affinity to various targets, guiding further experimental validation.

| Benzamide Derivative | Target Protein | Docking Score (kcal/mol) | Potential Application |

| CID 867491 | PfDHODH | -4.82 | Antimalarial scialert.net |

| Compound 15b | Glucokinase | -11.17 (SP) | Antidiabetic nih.gov |

| ZINC08974524 | Glucokinase | -8.43 (XP) | Antidiabetic nih.gov |

| 4-Cl-PCTB | CheckPointKinase-1 | Not Specified | Anticancer jonuns.com |

This table presents a selection of benzamide derivatives and their reported docking scores against various protein targets from different studies. The specific docking scores and their interpretation can vary based on the software and parameters used.

In Silico Approaches for Activity Prediction and ADMET Profiling

In silico methods for predicting biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the early-stage assessment of drug candidates. These computational tools help to filter out compounds with unfavorable properties, thereby reducing the time and cost of drug development. mdpi.com

Machine Learning Models for Antimicrobial Compound Prediction

Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting the biological activity of compounds. nih.gov ML models can be trained on large datasets of known antimicrobial compounds to learn the relationship between chemical structure and antimicrobial activity. frontiersin.org These models can then be used to screen new compounds for their potential as antimicrobial agents. nih.govnih.gov

Various ML algorithms, such as Support Vector Machines (SVM), Random Forests (RF), and deep neural networks, have been applied to predict the antimicrobial potential of peptides and small molecules. nih.govmdpi.com For benzamide derivatives, ML models could be developed to predict their activity against different strains of bacteria or fungi. By training on a dataset of benzamides with known antimicrobial activity, a model could identify the key structural features required for potent activity, including the potential contribution of the bromo and methoxy substituents in this compound.

Computational Assessment of Bioavailability and Drug-Likeness

The bioavailability and drug-likeness of a compound are critical determinants of its success as a drug. Computational tools can predict these properties based on the molecule's physicochemical characteristics. jonuns.com Properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors are used to assess a compound's adherence to "drug-likeness" rules, such as Lipinski's rule of five. nih.gov

In silico ADMET prediction can be performed using various software and web servers, which estimate properties like human intestinal absorption, blood-brain barrier permeability, and potential toxicity. mdpi.comnih.gov Studies on benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have utilized these tools to predict their pharmacokinetic and toxicity profiles. nih.govresearchgate.net For this compound, these computational assessments would provide valuable insights into its potential as an orally available drug and help to identify any potential liabilities early in the drug discovery process.

| Compound Class | ADMET Property | Prediction Method | Key Findings |

| Pyridine-thiourea derivatives | Intestinal Absorption | pkCSM | Excellent predicted intestinal absorption for all tested compounds. mdpi.com |

| Pyridine-thiourea derivatives | Blood-Brain Barrier Permeability | pkCSM | Good predicted BBB permeability for the tested complexes. mdpi.com |

| N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives | Toxicity | pKCSM | Most derivatives showed low predicted toxicity, with one showing potential hepatotoxicity. jonuns.com |

| Benzimidazole derivatives | Drug-Likeness | SwissADME | All synthesized compounds adhered to Lipinski's rule of five. researchgate.net |

This table summarizes findings from in silico ADMET predictions for different classes of compounds related to benzamides, highlighting the types of properties that can be computationally assessed.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of 4-Bromo-N-butyl-3-methoxybenzamide is intricately shaped by the nature and positioning of its substituents on the benzamide (B126) scaffold. The systematic variation of these substituents provides valuable insights into their impact on pharmacological activity.

Influence of Halogen Substituents on Pharmacological Profiles

The presence of a bromine atom at the 4-position of the phenyl ring is a key determinant of the compound's properties. Halogen substituents are known to modulate the electronic and lipophilic character of molecules, which in turn affects their binding affinity to biological targets. researchgate.netlibretexts.org In many cases, increasing the size of the halogen atom from chlorine to bromine and iodine leads to an increase in a compound's activity. researchgate.net However, this is not a universal rule, and a "plateau effect" has been observed where a chlorine-containing derivative is the most active. researchgate.net

Impact of N-Alkyl Chain Variations on Target Interaction

The N-butyl group attached to the amide nitrogen is another critical feature influencing the compound's interaction with its target. The length and nature of the N-alkyl chain in benzamide derivatives are known to be important for receptor binding. nih.gov Research on cannabimimetic indoles has demonstrated that an alkyl chain of at least three carbons is necessary for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group, however, can lead to a dramatic decrease in binding affinity. nih.gov

Role of Methoxy (B1213986) Group in Orienting Ligand-Receptor Binding

The methoxy group at the 3-position of the phenyl ring also plays a multifaceted role in the compound's pharmacological profile. The methoxy group is a non-lipophilic substituent that can enhance ligand-protein binding and potency. tandfonline.com It can act as a hydrogen bond acceptor and has a versatile electrostatic potential, with the oxygen atom being electronegative and the methyl group having a partial positive charge. tandfonline.com

The position of the methoxy group is crucial. Studies on benzamide-isoquinoline derivatives have shown that an electron-donating methoxy group, particularly at the para-position, can significantly increase affinity for the sigma-2 receptor. nih.govnih.gov In this compound, the meta-positioned methoxy group can influence the electronic properties of the aromatic ring and participate in specific hydrogen bonding interactions within the receptor binding site, thereby helping to orient the ligand for optimal binding.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govdovepress.com For benzamide derivatives, a typical pharmacophore model includes features such as hydrophobic regions, hydrogen bond acceptors, and hydrogen bond donors. nih.gov

In the context of this compound, the key pharmacophoric features would likely include:

An aromatic ring (the benzene (B151609) ring).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide N-H).

A hydrophobic feature (the N-butyl group).

A halogen bonding feature (the bromine atom).

A hydrogen bond acceptor (the methoxy oxygen).

Lead optimization is the process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com Starting with a lead molecule like this compound, several optimization strategies could be employed. nih.govacs.org These could involve systematically altering the substituents. For example, replacing the bromine with other halogens or different functional groups could be explored to fine-tune the electronic properties and binding interactions. nih.gov Similarly, the length and branching of the N-alkyl chain could be varied to probe for optimal hydrophobic interactions. nih.gov The position and nature of the methoxy group could also be modified to enhance binding affinity and selectivity.

Comparative Studies with Clinically Relevant Benzamide Analogues

The benzamide class of compounds includes several clinically important drugs, such as amisulpride (B195569), sulpiride (B1682569), and metoclopramide, which are primarily known for their activity as dopamine (B1211576) receptor antagonists. nih.govnih.govdrugbank.com These drugs share the common benzamide scaffold but differ in their substitution patterns, which accounts for their varying pharmacological profiles and clinical applications.

Amisulpride, for instance, is a selective antagonist of dopamine D2 and D3 receptors and is used as an antipsychotic and for the treatment of dysthymia. nih.govacs.org A comparative analysis of this compound with amisulpride would highlight the influence of the different substituents. The N-ethylpyrrolidinyl group in amisulpride is structurally distinct from the N-butyl group in the target compound, likely leading to different interactions within the receptor binding site.

Similarly, comparing this compound with other substituted benzamides that have been investigated for various therapeutic targets, such as tubulin inhibitors or kinase inhibitors, can provide further insights into its potential biological activities. acs.orgnih.gov For example, some benzamide derivatives have shown potent antitumor efficacy by targeting the colchicine binding site on tubulin. acs.orgnih.gov

Below is a data table summarizing the structure-activity relationship insights for benzamide derivatives based on the available literature.

| Compound/Feature | Substituent | Position | Observed/Inferred Effect on Activity | Reference(s) |

| Halogen | Bromine | 4 (para) | Can enhance binding affinity through halogen bonding and increased lipophilicity. | researchgate.net |

| Chlorine, Iodine | Various | Activity can increase with halogen size, but a plateau effect is sometimes observed. | researchgate.net | |

| N-Alkyl Chain | Butyl | N-position | Within the optimal length for strong hydrophobic interactions with the receptor. | nih.gov |

| Methyl to Heptyl | N-position | Chain length of 3-5 carbons is often optimal for high-affinity binding. | nih.gov | |

| Methoxy Group | Methoxy | 3 (meta) | Can act as a hydrogen bond acceptor and modulate electronic properties, orienting the ligand. | tandfonline.comnih.govnih.gov |

| Methoxy | 4 (para) | Can significantly increase affinity for certain receptors like the sigma-2 receptor. | nih.govnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.